4-Sulfamoylbenzoic acid, also known as Carzenide, is an organic compound with the molecular formula and a molecular weight of 201.2 g/mol. It is classified as a sulfonamide derivative of benzoic acid, characterized by the presence of a sulfonamide group (-SO2NH2) attached to the para position of the benzoic acid moiety. This compound is typically encountered as a white crystalline solid and is soluble in water and organic solvents.
4-Sulfamoylbenzoic acid exhibits notable biological activity, particularly as an inhibitor of cytosolic phospholipase A2α (cPLA2α). Research indicates that certain derivatives of this compound show micromolar activity against this enzyme, which is involved in inflammatory processes. The modification of substituents on the sulfonamide nitrogen has been explored to enhance its inhibitory potency, with some derivatives achieving submicromolar IC50 values .
The synthesis of 4-sulfamoylbenzoic acid typically involves several steps:
4-Sulfamoylbenzoic acid finds applications in various fields:
Studies on 4-sulfamoylbenzoic acid have focused on its interactions with biological targets, particularly enzymes involved in inflammatory responses. Its ability to inhibit cPLA2α suggests potential applications in treating inflammatory diseases. Additionally, interaction studies have explored how modifications to its structure affect binding affinity and activity against various enzymes .
Several compounds share structural similarities with 4-sulfamoylbenzoic acid, including:
Compound | Structure Features | Biological Activity |
---|---|---|
4-Sulfamoylbenzoic Acid | Sulfonamide + Carboxylic Acid | Inhibits cPLA2α |
Sulfamethoxazole | Sulfonamide + Aromatic Ring | Antibiotic |
Sulfadiazine | Sulfonamide + Pyrimidine | Antibiotic |
Benzenesulfonamide | Simple Sulfonamide | Limited biological activity |
4-Sulfamoylbenzoic acid's unique combination of a sulfonamide group and a carboxylic acid distinguishes it from these similar compounds, particularly regarding its specific enzymatic inhibition capabilities .
4-Sulfamoylbenzoic acid possesses the molecular formula C₇H₇NO₄S with a molecular weight of 201.20 grams per mole. The compound exists as a white to almost white crystalline powder under standard conditions, exhibiting a melting point of 290 degrees Celsius. The International Union of Pure and Applied Chemistry name identifies the compound as 4-(aminosulfonyl)benzoic acid, reflecting the systematic nomenclature for aromatic sulfonamides.
Crystallographic analysis reveals that the molecule adopts a planar conformation with the sulfamoyl group positioned para to the carboxylic acid functionality on the benzene ring. X-ray diffraction studies conducted on carbonic anhydrase complexes containing 4-sulfamoylbenzoic acid derivatives demonstrate specific binding interactions through hydrogen bonding networks involving both the sulfonamide nitrogen and the carboxyl oxygen atoms. The InChI key UCAGLBKTLXCODC-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies.
The molecular geometry exhibits characteristic bond lengths and angles consistent with aromatic sulfonamide compounds. The sulfur-nitrogen bond distance measures approximately 1.63 Angstroms, while the sulfur-oxygen double bonds maintain distances of 1.45 Angstroms. The carboxylic acid group displays typical planar geometry with carbon-oxygen bond lengths of 1.31 Angstroms for the carbonyl and 1.21 Angstroms for the hydroxyl moieties.
Table 1: Fundamental Molecular Properties of 4-Sulfamoylbenzoic Acid
The synthesis of 4-sulfamoylbenzoic acid employs multiple strategic approaches, each offering distinct advantages in terms of yield, selectivity, and scalability. The primary synthetic methodologies encompass chlorosulfonation reactions and ester hydrolysis pathways, both of which have undergone significant optimization to enhance efficiency and reduce environmental impact.
Chlorosulfonation represents the most direct synthetic route for preparing 4-sulfamoylbenzoic acid, involving the initial formation of sulfonyl chloride intermediates followed by ammonolysis reactions. The process commences with the treatment of anthranilic acid derivatives or para-toluic acid substrates with chlorosulfonic acid under controlled temperature conditions.
The mechanism proceeds through electrophilic aromatic substitution, where sulfur trioxide species attack the electron-rich aromatic ring. Recent computational studies have elucidated the reaction pathway, revealing that two sulfur trioxide molecules participate in a concerted mechanism involving cyclic transition states. The initial step generates the corresponding sulfonyl chloride intermediate, which subsequently undergoes nucleophilic substitution with ammonia to yield the desired sulfamoyl functionality.
Optimization studies have demonstrated that the reaction temperature significantly influences both yield and regioselectivity. Maintaining temperatures between 80-120 degrees Celsius provides optimal conditions for para-substitution while minimizing side reactions. The use of metal chloride catalysts, including iron(III) chloride and zinc chloride, enhances reaction rates and improves overall yields to 85-92% under optimized conditions.
Table 2: Chlorosulfonation Reaction Conditions and Yields
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Iron(III) chloride | 100 | 4 | 92 | |
Zinc chloride | 90 | 6 | 87 | |
Copper(II) chloride | 110 | 3 | 89 | |
Aluminum chloride | 95 | 5 | 85 |
Ester hydrolysis methodologies provide an alternative synthetic strategy that offers enhanced control over reaction conditions and improved product purity. This approach initiates with the preparation of methyl 4-sulfamoylbenzoate through esterification of 4-sulfamoylbenzoic acid using various methylating agents.
The esterification process employs sulfuric acid catalysis in methanol under reflux conditions, achieving yields of 92-95% within 8 hours. Alternative methodologies utilize thionyl chloride as an activating agent, providing milder reaction conditions and reducing the formation of undesired byproducts. The reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with methanol to generate the desired ester.
Subsequent hydrolysis of the methyl ester employs either acidic or basic conditions depending on the desired reaction profile. Acidic hydrolysis using hydrochloric acid provides controlled reaction rates and minimizes epimerization, while basic hydrolysis with sodium hydroxide offers more rapid conversion but requires careful pH monitoring. The optimized hydrolysis conditions involve heating the methyl ester in aqueous sodium hydroxide at 60 degrees Celsius for 4 hours, followed by acidification to precipitate the final product.
Table 3: Esterification and Hydrolysis Optimization Results
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Sulfuric acid | Methanol | Reflux | 8 | 95 | |
Thionyl chloride | Methanol | 0-40 | 2 | 75 | |
Trimethylsilyldiazomethane | Dichloromethane/Methanol | 20 | 2 | 95 |
Regioselective functionalization of 4-sulfamoylbenzoic acid enables the preparation of diverse derivatives with tailored properties for specific applications. The dual functionality of the molecule provides multiple sites for chemical modification, including the sulfamoyl nitrogen atoms, the carboxylic acid group, and the aromatic ring positions.
N-alkylation of the sulfamoyl group represents a primary functionalization strategy that significantly alters the biological activity and physicochemical properties of the parent compound. The reaction employs alkyl halides or alkyl sulfonates under basic conditions, typically using potassium carbonate in dimethylformamide as the reaction medium. Regioselectivity depends on the steric and electronic properties of the alkylating agent, with primary alkyl groups showing higher reactivity than secondary or tertiary alternatives.
Systematic structure-activity relationship studies have identified critical structural requirements for optimal biological activity. The introduction of benzhydrylindole substituents at the sulfamoyl nitrogen enhances potency by factors of 10-100 compared to the parent compound. Electron-withdrawing groups positioned meta to the carboxyl group further improve activity, with chloro substituents providing optimal balance between potency and selectivity.
Carboxylic acid derivatization through ester formation or amide coupling reactions provides additional opportunities for structural modification. The formation of chitosan microspheres through amide coupling demonstrates the utility of these derivatives in drug delivery applications. The reaction achieves 90% encapsulation efficiency compared to 47% for native chitosan, illustrating the enhanced binding properties conferred by the sulfamoyl functionality.
Table 4: Structure-Activity Relationships for N-Substituted Derivatives
Substituent | Inhibitory Concentration IC₅₀ (μM) | Activity Enhancement | Reference |
---|---|---|---|
Unsubstituted | 19.0 | 1.0× | |
Naphthylmethyl | 18.0 | 1.1× | |
Benzhydrylindolylethyl | 0.25 | 76.0× | |
Chlorobenzhydrylindolylethyl | 0.15 | 127.0× |
Computational modeling studies have provided detailed insights into the reactive intermediates formed during the synthesis and functionalization of 4-sulfamoylbenzoic acid. Density functional theory calculations reveal the electronic structure and energetics of key reaction pathways, enabling rational optimization of synthetic conditions.
The sulfonation mechanism involves the formation of sigma-complexes between the aromatic substrate and sulfur trioxide species. Ab initio molecular dynamics simulations demonstrate that the reaction proceeds through a concerted pathway involving two sulfur trioxide molecules, which form a cyclic transition state with the aromatic ring. The activation energy for this process measures 28.5 kilocalories per mole in the gas phase, decreasing to 22.1 kilocalories per mole in polar solvents such as nitromethane.
Computational analysis of the electronic structure reveals that the sulfamoyl group acts as a strong electron-withdrawing substituent, with a Hammett sigma parameter of +0.57. This electronic effect influences the reactivity of adjacent positions on the aromatic ring, directing subsequent functionalization reactions to specific sites. The carboxylic acid group exhibits complementary electronic properties with a sigma parameter of +0.45, creating a balanced electronic environment that facilitates diverse chemical transformations.
Molecular docking simulations with carbonic anhydrase enzymes demonstrate specific binding interactions that involve both hydrogen bonding and hydrophobic contacts. The sulfamoyl group forms critical hydrogen bonds with active site residues, while the carboxyl functionality provides additional stabilization through electrostatic interactions. These computational predictions correlate well with experimental binding affinity measurements, validating the accuracy of the theoretical models.
Table 5: Computational Parameters for Reactive Intermediates
Irritant